Dactylorhin A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Dactylorhin A involves several genes in the biosynthesis of phenolic acid derivatives. In a study on Bletilla striata, 14 unigenes were found to be involved in the synthesis of HBA, and 18 unigenes were involved in the synthesis of Dactylorhin A .Molecular Structure Analysis

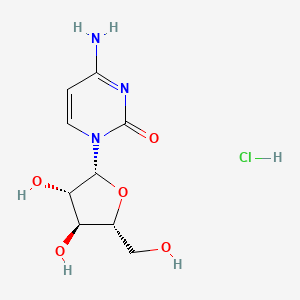

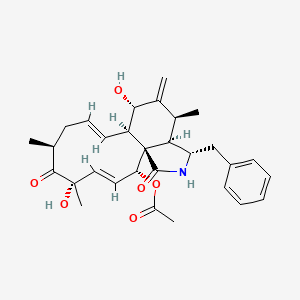

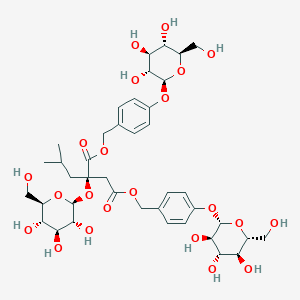

Dactylorhin A has a complex molecular structure with two benzene rings, multiple ester groups, and two pyran rings . Its molecular weight is 888.9 g/mol .Chemical Reactions Analysis

While specific chemical reactions involving Dactylorhin A are not detailed in the search results, it’s known that Dactylorhin A exhibits moderate inhibitory effects on NO production effects in RAW 264.7 macrophage cells .Physical And Chemical Properties Analysis

Dactylorhin A is a solid substance with a molecular weight of 888.9 g/mol . Its IUPAC name is bis[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl-2-(2-methylpropyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanedioate .Applications De Recherche Scientifique

Pharmacological Activities and Traditional Uses Dactylorhin A, derived from the perennial herb Dactylorhiza hatagirea, which inhabits sub-alpine to alpine regions, has shown a wide spectrum of pharmacological activities. It is notably used in traditional medicine systems such as Ayurveda, Siddha, Unani, and folk medicine, offering therapeutic benefits across various disorders affecting the circulatory, respiratory, nervous, digestive, skeletal, and reproductive systems. This compound, alongside others such as dactylorhins B–E, displays antioxidant, antimicrobial, antiseptic, anticancer, and immune-enhancing properties. Additionally, its consumption as a dietary supplement has been associated with increased testosterone levels, contributing to enhanced sexual desire and arousal. The plant's critical status due to overexploitation has led to efforts in mass reproduction through both in vitro and in vivo means, highlighting its significant clinical research and drug discovery potential (Wani et al., 2020).

Chemical Analysis and Extraction Optimization A study aimed at the quantitative analysis of active constituents in Gymnadenia conopsea, a Tibetan herb, developed a high-performance liquid chromatography method for simultaneous determination of active compounds including dactylorhin A. This research provided a foundation for the quality study of Gymnadenia conopsea and highlighted the method's simplicity, sensitivity, reliability, and reproducibility, which could be applied in analyzing dactylorhin A and other constituents (Yang et al., 2009).

Safety And Hazards

Orientations Futures

Due to overexploitation and a restricted habitat range, the plants producing Dactylorhin A have reached the extinction stage. Therefore, a conservation-friendly harvesting approach is needed. In vitro techniques such as micropropagation, synthetic seed generation, and hairy root technology can contribute to its conservation .

Propriétés

IUPAC Name |

bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] (2R)-2-(2-methylpropyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56O22/c1-18(2)11-40(62-38-35(53)32(50)29(47)25(15-43)61-38,39(54)56-17-20-5-9-22(10-6-20)58-37-34(52)31(49)28(46)24(14-42)60-37)12-26(44)55-16-19-3-7-21(8-4-19)57-36-33(51)30(48)27(45)23(13-41)59-36/h3-10,18,23-25,27-38,41-43,45-53H,11-17H2,1-2H3/t23-,24-,25-,27-,28-,29-,30+,31+,32+,33-,34-,35-,36-,37-,38+,40-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUCKZYFUROTIBC-HDQVGPIMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)OCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)(C(=O)OCC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@](CC(=O)OCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C(=O)OCC3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56O22 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801346255 |

Source

|

| Record name | Dactylorhin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801346255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

888.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dactylorhin A | |

CAS RN |

256459-34-4 |

Source

|

| Record name | Dactylorhin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801346255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.